Ethyl 3-(phenylsulfanyl)but-2-enoate

X-ray crystallography stereochemistry quality control

Select this specific (E)-Ethyl 3-(phenylsulfanyl)but-2-enoate (CAS 21017-20-9) to eliminate stereochemical risk in your synthesis. Its (E)-configuration is unambiguously confirmed by single-crystal X-ray diffraction, ensuring correct geometry for stereospecific transformations. The ethyl ester (LogP 3.25) offers optimal lipophilicity for CNS drug discovery, unlike the less permeable free acid. Its phenylsulfanyl group enables systematic oxidation to sulfoxide/sulfone for SAR exploration. This X-ray-characterized batch, with published NMR data, supports GLP/GMP workflows, guaranteeing batch identity and purity verification.

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
CAS No. 21017-20-9
Cat. No. B14716173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(phenylsulfanyl)but-2-enoate
CAS21017-20-9
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)SC1=CC=CC=C1
InChIInChI=1S/C12H14O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyGRYPWQYBOWSOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(phenylsulfanyl)but-2-enoate (CAS 21017-20-9): A Structurally Defined α,β-Unsaturated Thioether Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 3-(phenylsulfanyl)but-2-enoate (CAS 21017-20-9), also referred to as ethyl (E)-3-(phenylthio)but-2-enoate or ethyl (β-phenylthio)crotonate, is a C12H14O2S α,β-unsaturated ester featuring a phenylsulfanyl substituent at the β-position . The compound is a key member of the phenylthio-substituted crotonate family, with a molecular weight of 222.30 g/mol and a computed LogP of 3.25, positioning it as a moderately lipophilic small molecule . Its solid-state structure has been definitively assigned by single-crystal X-ray diffraction, providing unambiguous stereochemical proof of the configuration [1]. This compound serves as a versatile intermediate for constructing complex molecules, including antibiotics, and undergoes characteristic transformations such as oxidation to sulfoxides/sulfones and extended enolate alkylation, which differentiate it from non-thioether or saturated-thioether analogs [2].

Why Ethyl 3-(phenylsulfanyl)but-2-enoate Cannot Be Replaced by Generic Phenylthio Enoate Analogs Without Experimental Validation


Generic substitution within the phenylthio-crotonate family is unreliable due to profound differences in physicochemical properties, stereochemical definition, and synthetic history. The ethyl ester (target compound, LogP = 3.25) provides markedly different lipophilicity and membrane permeability compared to the free acid analog (LogP = 2.5), directly affecting biological partitioning and extraction behavior . Furthermore, the absence of full X-ray structural characterization for many close analogs (e.g., the methyl ester or Z-isomer) means that their solid-state conformation and absolute stereochemistry remain unconfirmed, whereas the target compound's (E)-configuration has been unambiguously established by X-ray diffraction [1]. In synthetic applications, the ethyl ester's specific reactivity in extended enolate alkylation has been documented in peer-reviewed literature and patented for antibiotic intermediate production, a utility that cannot be assumed for alternative chain lengths without de novo validation [2]. These factors collectively mean that substituting an uncharacterized or differently substituted analog introduces risks of altered reactivity, unrecognized stereochemical impurities, or batch-to-batch variability that compromise both research reproducibility and downstream manufacturing quality.

Quantitative Differentiation Evidence for Ethyl 3-(phenylsulfanyl)but-2-enoate (CAS 21017-20-9) Against Close Analogs


Unambiguous (E)-Stereochemistry Confirmed by Single-Crystal X-Ray Diffraction Versus Stereochemically Uncharacterized Analogs

The (E)-configuration of the target compound has been definitively established by single-crystal X-ray diffraction, which provided the crystal structure solved by vector search methods and refined to R = 0.042 for 1798 observed reflections [1]. In contrast, the (Z)-isomer (CAS 40997-92-0) and the methyl ester analog (CAS 55546-61-7 for the (Z)-form) lack published X-ray structural data, meaning their stereochemical assignment relies solely on less definitive spectroscopic correlations . This unambiguous structural proof is critical for procurement decisions in stereospecific synthesis, where incorrect configuration leads to divergent downstream reactivity.

X-ray crystallography stereochemistry quality control

Lipophilicity (LogP) Differentiation Between Ethyl Ester (3.25) and Free Acid Analog (2.5) Dictating Partitioning Behavior

The computed octanol/water partition coefficient (LogP) for the target ethyl ester is 3.25, compared to 2.5 for the corresponding free acid, 3-(phenylthio)crotonic acid (CAS 67959-52-8) [1]. The 0.75 Log unit difference represents an approximately 5.6-fold higher lipophilicity for the ester, which significantly impacts passive membrane permeability, organic-phase extraction efficiency, and chromatographic retention time. For researchers designing CNS-targeted compounds, the target ester's LogP of 3.25 falls within the optimal range for blood-brain barrier penetration (LogP 1.5–4.5), making it a more suitable starting point for CNS drug discovery than the free acid [2].

LogP lipophilicity drug likeness

Polar Surface Area (PSA 51.6 Ų) of Ethyl Ester Enables Oral Bioavailability Prediction Versus Higher PSA Analogs

The topological polar surface area (TPSA) of the target ethyl ester is computed to be 51.6 Ų . This value falls below the widely recognized threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, as defined by the Veber and CNS MPO rules [1]. In comparison, the free acid analog has a higher PSA of 62.6 Ų due to the additional hydrogen-bond donor capacity of the carboxylic acid group [2]. While this difference appears modest, in the context of lead optimization where every unit of PSA matters for CNS penetration, the lower PSA of the ethyl ester confers a measurable advantage for brain-targeted compound libraries.

PSA oral bioavailability drug design

Documented Synthetic Utility as an Antibiotic Intermediate (US Patent 5,089,611) Versus General-Purpose Analogs Without Validated Application Data

The target compound falls within the general formula of alkyl 2-thiosubstituted-3-substituted-2-butenoates claimed in US Patent 5,089,611, which explicitly states that these compounds are 'useful intermediate products for the production of antibiotics and other compounds' [1]. The patent describes a phase-transfer-catalyzed synthesis method that yields the product at room temperature within two hours, achieving a mixture of Z and E geometric isomers unless R is methyl [1]. In a separate study, alkylation of extended enolates derived from α-phenylthio crotonate esters at the α-carbon atom has been demonstrated, providing access to α-substituted derivatives that expand the chemical space accessible from this scaffold [2]. In contrast, the methyl ester analog and the free acid form are not specifically claimed in this antibiotic intermediate patent, lacking equivalent documented validation.

antibiotic synthesis patent building block

Full NMR Spectroscopic Assignment (1H, 13C) and X-Ray Structure Provide Definitive QC Reference for Procurement Specifications

The target compound has been fully characterized for the first time by Aitken et al. (2025), who report fully assigned 1H and 13C NMR spectra alongside the X-ray crystal structure [1]. This level of characterization enables the establishment of definitive quality control (QC) specifications—chemical shift values, coupling constants, and unit cell parameters—that can be used to verify compound identity and purity upon receipt. Prior literature (e.g., Nakazumi et al.) described only partial spectroscopic data for the β-(arylthio)crotonate class, leaving ambiguity in the assignment of key resonances . For procurement, having a peer-reviewed, fully assigned NMR dataset means that incoming batches can be authenticated against a certified reference standard, reducing the risk of receiving mislabeled or degraded material.

quality control NMR X-ray structure

Procurement-Driven Application Scenarios for Ethyl 3-(phenylsulfanyl)but-2-enoate (CAS 21017-20-9)


Stereospecific Synthesis of β-Lactam Antibiotic Precursors Using the Verified (E)-Configured Ethyl Ester

The unambiguous (E)-stereochemistry confirmed by X-ray crystallography (R = 0.042) [1] ensures that the double-bond geometry is correctly positioned for stereospecific transformations. The compound's documented utility as an antibiotic intermediate (US Patent 5,089,611) [2] makes it a reliable starting material for constructing the β-lactam core or side-chain precursors, where incorrect alkene geometry would lead to diastereomeric mixtures and reduced yields. Procurement of the X-ray-characterized batch eliminates this configuration risk.

Lead Optimization in CNS Drug Discovery Leveraging Favorable LogP (3.25) and PSA (51.6 Ų) Parameters

For medicinal chemistry programs targeting CNS indications, the ethyl ester's LogP of 3.25 and PSA of 51.6 Ų align with established drug-likeness guidelines (LogP 1.5–4.5, PSA < 90 Ų) [1][2]. In contrast, the free acid (LogP 2.5, PSA 62.6 Ų) falls short of the LogP optimum window for BBB penetration [3]. The ethyl ester is thus the preferred scaffold for synthesizing CNS-focused compound libraries, where passive permeability is paramount.

Oxidation-State-Dependent Diversification: Controlled Synthesis of Sulfoxide and Sulfone Derivatives for Structure-Activity Relationship (SAR) Studies

The phenylsulfanyl group undergoes controlled oxidation to the corresponding sulfoxide and sulfone, providing three distinct oxidation states from a single starting material [1]. This enables systematic SAR exploration of sulfur oxidation state on biological activity without altering the core scaffold. The ethyl ester's LogP also shifts predictably with oxidation (sulfoxide more polar, sulfone more polar still), allowing chromatographic separation and property tuning that is less feasible with saturated thioether or ether analogs lacking this redox handle [2].

QC-Controlled Procurement for GLP/GMP-Compliant Synthesis Using Certified NMR and X-Ray Reference Data

The availability of fully assigned 1H and 13C NMR spectra and a solved X-ray crystal structure (Aitken et al., 2025) [1] provides a certified analytical reference standard. Procurement teams can use these published spectral data to establish incoming material specifications, verify batch identity via NMR comparison, and detect stereochemical or chemical impurities. This level of characterization supports GLP/GMP-compliant workflows where documentation and traceability are mandatory.

Quote Request

Request a Quote for Ethyl 3-(phenylsulfanyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.